

Introduction: Understanding 2-Chloroethyl Ethyl Sulfide (CEES) in DNA Damage Research

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Compound of Interest

Compound Name: 2-Chloroethyl ethyl sulfate

CAS No.: 104184-81-8

Cat. No.: B14341229

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2-Chloroethyl ethyl sulfide (CEES), a monofunctional analog of the potent chemical warfare agent sulfur mustard (SM), serves as an invaluable tool for researchers in toxicology, oncology, and drug development.[1][2] While sulfur mustard is a bifunctional alkylating agent capable of creating DNA crosslinks, CEES possesses only one reactive chloroethyl group, allowing it to form monofunctional DNA adducts.[3] This characteristic makes CEES a safer, more manageable surrogate for studying the fundamental mechanisms of DNA alkylation, cellular damage responses, and potential therapeutic interventions in a standard laboratory setting.[1][2]

Exposure to CEES induces a complex cellular response characterized by direct DNA alkylation, significant oxidative stress, and the activation of inflammatory pathways.[4][5] Its ability to damage DNA triggers robust DNA Damage Response (DDR) pathways, making it an excellent model compound for investigating the intricate signaling networks that govern cell fate—be it repair, apoptosis, or senescence—following genotoxic insult. This guide provides a comprehensive overview of the mechanisms of CEES-induced DNA damage, critical safety protocols for its handling, and detailed methodologies for its application in DNA alkylation studies.

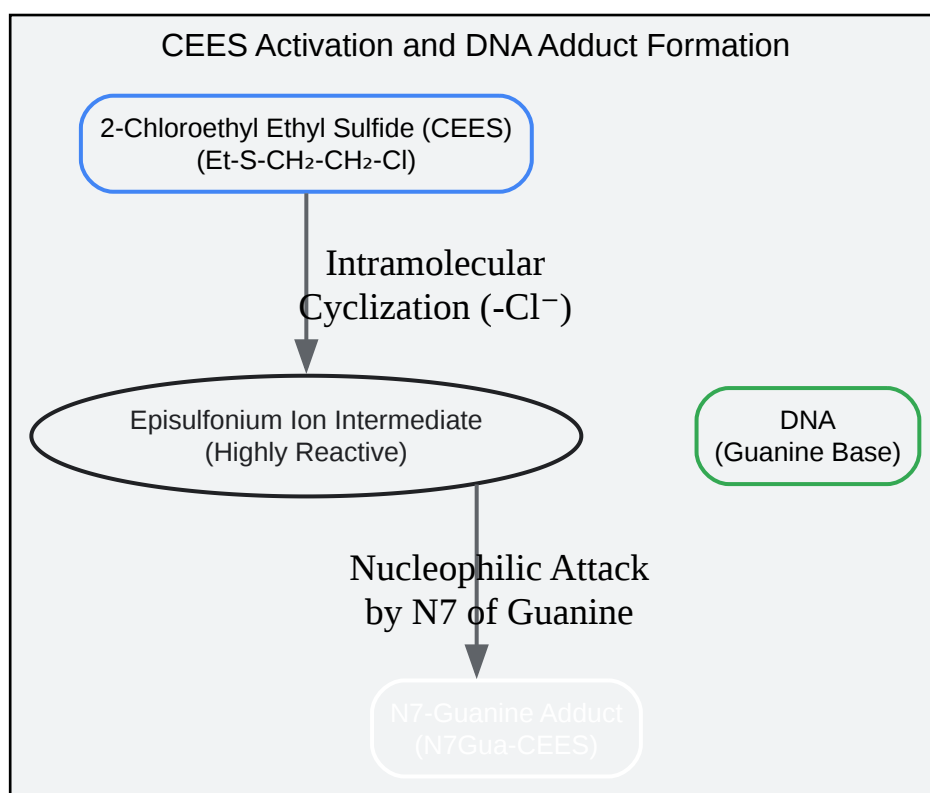
Section 1: The Dual Mechanisms of CEES-Induced DNA Damage

CEES inflicts cellular damage through two primary, interconnected pathways: direct electrophilic attack on DNA and the induction of a severe oxidative stress environment.

Direct DNA Alkylation via Episulfonium Ion

The primary mechanism of CEES genotoxicity is the alkylation of DNA bases. This process is initiated by a spontaneous intramolecular cyclization, where the sulfur atom acts as a neighboring group to displace the chloride ion, forming a highly reactive three-membered cyclic intermediate known as an episulfonium ion (also referred to as a cyclic sulfonium ion).^{[1][6]} This strained, electrophilic cation is then readily attacked by nucleophilic centers within the DNA molecule.

The most frequent target for this alkylation is the N7 position of guanine, forming the N7-(2-ethylthioethyl)guanine (N7Gua-CEES) adduct.^{[1][7]} To a lesser extent, alkylation also occurs at other sites, such as the N3 position of adenine.^[7] This covalent modification of DNA disrupts the normal structure of the double helix, interfering with critical cellular processes like replication and transcription.



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Caption: Mechanism of CEES-induced DNA alkylation.

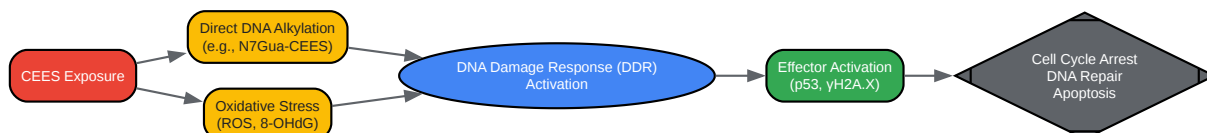
Induction of Oxidative Stress

Beyond direct alkylation, CEES exposure profoundly disrupts cellular redox homeostasis. It leads to the rapid depletion of intracellular glutathione (GSH), a critical antioxidant, likely through the formation of GSH-CEES conjugates.[4][5][8] The reduction in GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress. This surge in ROS can independently damage cellular macromolecules, including DNA, by causing oxidative lesions such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), a well-established marker of oxidative DNA damage.[4]

Activation of the DNA Damage Response (DDR)

The presence of CEES-induced DNA adducts and oxidative lesions triggers a sophisticated signaling network known as the DNA Damage Response (DDR).[9] Sensor proteins, primarily ATM and ATR kinases, recognize the DNA damage and initiate a phosphorylation cascade.[10]

[11] This leads to the activation of downstream transducer kinases (Chk1/Chk2) and effector proteins, including the tumor suppressor p53 and the histone variant H2A.X.[4][8] The phosphorylation of H2A.X at serine 139 (to form γ H2A.X) serves as a crucial signal to recruit DNA repair machinery to the damage site and is a widely used biomarker for DNA damage.[4][5]



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Caption: Simplified overview of CEES-induced DNA Damage Response.

Section 2: Critical Safety and Handling Protocols

CEES is a hazardous chemical that requires strict adherence to safety protocols. It is toxic, corrosive, flammable, and a suspected carcinogen.[12][13] All work must be conducted within a certified chemical fume hood by trained personnel.

Hazard Summary

Hazard Class	GHS Statement	Pictogram
Acute Toxicity	H301: Toxic if swallowed.[12]	
H311: Toxic in contact with skin.[12]		
H331: Toxic if inhaled.[12]		
Skin Corrosion	H314: Causes severe skin burns and eye damage.[12]	corrosive
Flammability	H226: Flammable liquid and vapor.[12]	
Carcinogenicity	H350: May cause cancer.[12]	health_hazard

Personal Protective Equipment (PPE)

- Respiratory Protection: Use a full-face respirator with appropriate organic vapor/acid gas cartridges.[13][14]
- Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.[14]
- Eye Protection: Chemical safety goggles and a face shield are mandatory.[15]
- Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. An impermeable apron is also recommended.[14]

Handling and Storage

- Handling: All manipulations of CEES, including dilutions and additions to culture media, must be performed in a certified chemical fume hood with proper ventilation.[16] Use only non-sparking tools.[15]
- Storage: Store CEES in its original, tightly sealed container in a cool (2-8°C), dry, and well-ventilated area designated for flammable and toxic chemicals. The storage area should be locked and accessible only to authorized personnel.[16]
- Incompatibilities: Avoid contact with strong oxidizing agents, bases, and strong reducing agents.[14]

Emergency Procedures

- Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of running water for at least 15 minutes. Seek immediate medical attention.[13][14]
- Eye Contact: Immediately flush eyes with tepid water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [12][15]
- Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][15]

- Spill: Evacuate the area. Wear full PPE. Contain the spill with an inert absorbent material (e.g., vermiculite). Collect the material into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solution (e.g., 10% bleach solution followed by a water rinse), ensuring the decontamination solution is also collected as hazardous waste.[14]

Section 3: Experimental Methodologies

The following protocols provide a framework for studying CEES-induced DNA damage. Researchers should optimize concentrations and exposure times based on their specific cell type and experimental goals.

Protocol 3.1: In Vitro DNA Alkylation (Cell-Free System)

This protocol is for directly reacting CEES with purified DNA to generate alkylated standards or to study the chemical reaction in isolation.

- Preparation: In a chemical fume hood, prepare a stock solution of CEES (e.g., 100 mM) in anhydrous ethanol.
- Reaction Mixture: In a microcentrifuge tube, combine high-quality calf thymus DNA (or other purified DNA) at a final concentration of 1 mg/mL in a reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
- Initiate Reaction: Add CEES stock solution to the DNA solution to achieve the desired final concentration (e.g., 1 mM). Vortex briefly.
- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 2-24 hours) with gentle agitation.
- Termination and Purification: Stop the reaction by precipitating the DNA. Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.
- Wash: Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C. Carefully discard the supernatant. Wash the DNA pellet twice with 70% ethanol.
- Resuspension: Air-dry the pellet and resuspend it in nuclease-free water or a suitable buffer for downstream analysis (e.g., LC-MS/MS).

Protocol 3.2: Cellular Exposure to CEES

This protocol describes the treatment of adherent mammalian cells with CEES.

- **Cell Seeding:** Seed cells (e.g., HaCaT keratinocytes, JB6 epidermal cells) in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and grow them to 70-80% confluency. [\[4\]](#)[\[17\]](#)
- **Prepare CEES Working Solution:** In a chemical fume hood, dilute the CEES stock solution in serum-free culture medium to the desired final concentrations (e.g., 100 μ M - 1 mM). A range of concentrations should be tested to determine the optimal dose for the desired effect (e.g., DNA damage without immediate, widespread cell death).
- **Treatment:** Remove the growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS). Add the CEES-containing medium to the cells.
- **Exposure:** Incubate the cells for the desired duration (e.g., 1 to 24 hours) at 37°C in a CO₂ incubator. [\[4\]](#)
- **Harvesting:** After incubation, remove the CEES-containing medium and handle it as hazardous waste. Wash the cells twice with ice-cold PBS.
- **Downstream Processing:** The cells can now be lysed for DNA/protein extraction or processed for other assays like the Comet assay or immunofluorescence.

Protocol 3.3: Quantification of DNA Strand Breaks using the Alkaline Comet Assay

The Comet assay is a sensitive method for quantifying DNA strand breaks in individual cells. [\[3\]](#)
[\[4\]](#)

- **Cell Preparation:** Harvest cells treated according to Protocol 3.2 via trypsinization. Resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
- **Slide Preparation:** Mix a small volume of the cell suspension (e.g., 10 μ L) with low-melting-point agarose (e.g., 75 μ L of 0.7% LMP agarose) and immediately pipette onto a specially coated microscope slide (CometSlide™). Allow to solidify on a cold pack.

- Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate for at least 1 hour at 4°C.[18]
- DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Let the DNA unwind for 20-40 minutes.[18]
- Electrophoresis: Perform electrophoresis at a low voltage (~0.7 V/cm, ~25V) for 20-30 minutes at 4°C.[18]
- Neutralization and Staining: Gently remove the slides and neutralize them by washing three times with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).
- Imaging and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail." Quantify the extent of damage using specialized imaging software to calculate parameters like tail moment or percent DNA in the tail.

Protocol 3.4: Quantification of N7Gua-CEES Adducts by UHPLC-MS/MS

This is the gold standard for accurate quantification of specific DNA adducts.[7][17]

Caption: Workflow for LC-MS/MS-based DNA adduct quantification.

- DNA Extraction: Isolate genomic DNA from CEES-treated cells (Protocol 3.2) or use alkylated DNA from Protocol 3.1. Use a high-purity DNA extraction kit or phenol-chloroform extraction. Quantify the DNA accurately (e.g., via UV absorbance).
- Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled N7Gua-CEES) to the DNA sample. This is crucial for accurate quantification.
- Enzymatic Hydrolysis: Digest the DNA to individual nucleosides. Incubate the DNA with a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase, following the manufacturer's instructions.[19]

- **Sample Cleanup/Enrichment:** Remove unmodified nucleosides and other interfering substances using solid-phase extraction (SPE).^{[17][19]} This step enriches the sample for the DNA adducts, increasing sensitivity.
- **UHPLC-MS/MS Analysis:** Analyze the purified sample using an ultra-high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer (UHPLC-MS/MS).
 - **Chromatography:** Separate the N7Gua-CEES adduct from other components on a suitable reverse-phase column.
 - **Mass Spectrometry:** Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor the specific precursor-to-product ion transition for both the native adduct and the stable isotope-labeled internal standard.
- **Quantification:** Calculate the amount of N7Gua-CEES in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Express the final result as the number of adducts per unit of DNA (e.g., adducts per 10^6 or 10^8 guanines).

Section 4: Data Analysis and Expected Results

Proper interpretation of data is key to drawing meaningful conclusions from CEES exposure studies.

Interpreting Results

- **Comet Assay:** An increase in the Olive Tail Moment or the percentage of DNA in the tail directly correlates with the level of DNA strand breaks and alkali-labile sites. Expect a dose-dependent increase in these parameters following CEES treatment.
- **γ H2A.X Staining:** Quantification of γ H2A.X foci (by immunofluorescence microscopy) or protein levels (by Western blot) will show an increase, indicating activation of the DDR pathway.^[4]

- LC-MS/MS: This method provides absolute quantification of specific adducts. A successful experiment will yield a clear chromatographic peak for N7Gua-CEES, allowing for its precise measurement. Levels can range from a few adducts per 10^9 nucleotides to many per 10^6 , depending on the dose and cell type.[\[20\]](#)

Summary of Expected Outcomes

Assay	Parameter Measured	Expected Result After CEES Exposure
Cell Viability (e.g., MTT)	Mitochondrial activity/metabolic rate	Dose-dependent decrease [3]
Alkaline Comet Assay	DNA strand breaks & alkali-labile sites	Dose-dependent increase in tail moment [4] [8]
Immunofluorescence	γ H2A.X foci formation	Increase in the number of nuclear foci [4]
Western Blot	Phosphorylation of H2A.X, p53	Increased levels of phospho-H2A.X and phospho-p53 [4] [8]
ELISA / LC-MS	8-hydroxy-2'-deoxyguanosine (8-OHdG)	Increased levels, indicating oxidative DNA damage [4]
UHPLC-MS/MS	N7-(2-ethylthioethyl)guanine adducts	Detection and quantification of the specific adduct [7] [17]

Conclusion

2-Chloroethyl ethyl sulfide is a potent and versatile tool for investigating the complex interplay between chemical exposure, DNA damage, and cellular response. By serving as a manageable analog for sulfur mustard, it enables detailed mechanistic studies into DNA alkylation, oxidative stress, and the activation of repair pathways. The protocols outlined in this guide provide researchers with robust, field-proven methodologies for safely handling CEES and quantifying its effects on DNA. When combined with careful data interpretation, these techniques can yield critical insights into the mechanisms of genotoxicity and aid in the development of novel strategies to counteract the effects of harmful alkylating agents.

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